molecular formula C13H17NS B11540883 3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]

3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]

Cat. No.: B11540883
M. Wt: 219.35 g/mol
InChI Key: PKPWMKHYIZRSHT-UHFFFAOYSA-N
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Description

3H-spiro[1,3-benzothiazole-2,1’-cycloheptane] is a spirocyclic compound characterized by a unique structure where a benzothiazole ring is fused to a cycloheptane ring

Preparation Methods

The synthesis of 3H-spiro[1,3-benzothiazole-2,1’-cycloheptane] typically involves the reaction of benzothiazole derivatives with cycloheptanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3H-spiro[1,3-benzothiazole-2,1’-cycloheptane] undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzothiazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3H-spiro[1,3-benzothiazole-2,1’-cycloheptane] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which 3H-spiro[1,3-benzothiazole-2,1’-cycloheptane] exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

3H-spiro[1,3-benzothiazole-2,1’-cycloheptane] can be compared with other spirocyclic compounds such as:

  • 3H-spiro[1,3-benzothiazole-2,1’-cyclopentane]
  • 3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]

These compounds share a similar core structure but differ in the size of the cycloalkane ring. The unique properties of 3H-spiro[1,3-benzothiazole-2,1’-cycloheptane] arise from the seven-membered cycloheptane ring, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

spiro[3H-1,3-benzothiazole-2,1'-cycloheptane]

InChI

InChI=1S/C13H17NS/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12(11)15-13/h3-4,7-8,14H,1-2,5-6,9-10H2

InChI Key

PKPWMKHYIZRSHT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)NC3=CC=CC=C3S2

Origin of Product

United States

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